molecular formula C19H18N6O3 B11191779 N-(furan-2-ylmethyl)-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide

N-(furan-2-ylmethyl)-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide

Cat. No.: B11191779
M. Wt: 378.4 g/mol
InChI Key: KPLRMEUFGLRCEY-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-1-{5-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-1H-IMIDAZOLE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring, an oxadiazole ring, a pyridine ring, and an imidazole ring, making it a multifaceted molecule with diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-1-{5-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-1H-IMIDAZOLE-4-CARBOXAMIDE typically involves multi-step organic synthesis. One common approach is to start with the preparation of the furan-2-ylmethyl intermediate, followed by the formation of the oxadiazole and pyridine rings through cyclization reactions. The final step involves the coupling of these intermediates with an imidazole-4-carboxamide derivative under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-1-{5-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-1H-IMIDAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

Major products formed from these reactions include furan-2-carboxylic acid derivatives, amines, and substituted pyridine derivatives, which can be further utilized in various applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-1-{5-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-1H-IMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s furan and oxadiazole rings are known to interact with enzymes and receptors, modulating their activity. The imidazole ring can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(FURAN-2-YL)METHYL]-1-{5-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-1H-IMIDAZOLE-4-CARBOXAMIDE is unique due to its combination of multiple heterocyclic rings, which confer diverse reactivity and potential for various applications. Its structural complexity and functional versatility make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C19H18N6O3

Molecular Weight

378.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-[5-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide

InChI

InChI=1S/C19H18N6O3/c1-12(2)17-23-19(28-24-17)13-5-6-16(20-8-13)25-10-15(22-11-25)18(26)21-9-14-4-3-7-27-14/h3-8,10-12H,9H2,1-2H3,(H,21,26)

InChI Key

KPLRMEUFGLRCEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)NCC4=CC=CO4

Origin of Product

United States

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